1-(4-{[2-(Furan-2-yl)quinolin-4-yl]carbonyl}piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-{[2-(Furan-2-yl)quinolin-4-yl]carbonyl}piperazin-1-yl)ethanone is a complex organic compound that features a quinoline core, a furan ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-{[2-(Furan-2-yl)quinolin-4-yl]carbonyl}piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where furan is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Coupling with Piperazine: The final step involves coupling the quinoline-furan intermediate with piperazine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions: 1-(4-{[2-(Furan-2-yl)quinolin-4-yl]carbonyl}piperazin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Furanones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(4-{[2-(Furan-2-yl)quinolin-4-yl]carbonyl}piperazin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-{[2-(Furan-2-yl)quinolin-4-yl]carbonyl}piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The furan ring can form reactive intermediates that interact with cellular proteins, leading to various biological effects. The piperazine moiety can enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
- 1-(4-{[2-(Pyridin-3-yl)quinolin-4-yl]carbonyl}piperazin-1-yl)ethanone
- 1-(4-{[2-(Thiophen-2-yl)quinolin-4-yl]carbonyl}piperazin-1-yl)ethanone
Uniqueness: 1-(4-{[2-(Furan-2-yl)quinolin-4-yl]carbonyl}piperazin-1-yl)ethanone is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its pyridine and thiophene analogs. This uniqueness can lead to different biological activities and chemical reactivities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H19N3O3 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
1-[4-[2-(furan-2-yl)quinoline-4-carbonyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H19N3O3/c1-14(24)22-8-10-23(11-9-22)20(25)16-13-18(19-7-4-12-26-19)21-17-6-3-2-5-15(16)17/h2-7,12-13H,8-11H2,1H3 |
InChI Key |
SQSIUSANDQVYKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.